Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride
CAS No.:
Cat. No.: VC15997941
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClNO2 |
|---|---|
| Molecular Weight | 191.65 g/mol |
| IUPAC Name | ethyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)6-3-8(6)4-9-5-8;/h6,9H,2-5H2,1H3;1H |
| Standard InChI Key | QDLZWYPGQCTSNI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CC12CNC2.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride features a spirocyclic system where two rings share a single atom—a quaternary carbon bridging a five-membered aziridine ring and a six-membered cyclohexane derivative. The ethyl ester group at position 1 enhances polarity, facilitating solubility in solvents like methanol and dimethyl sulfoxide (DMSO). The hydrochloride salt form improves stability and crystallinity, making the compound suitable for storage and handling in laboratory settings.
The molecular structure can be represented in SMILES notation as CCOC(=O)C1CC12CNC2.Cl, highlighting the ester linkage, spiro junction, and chloride counterion. X-ray crystallography studies of related azaspiro compounds reveal puckered ring conformations that influence reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄ClNO₂ |
| Molecular Weight | 191.65 g/mol |
| IUPAC Name | Ethyl 5-azaspiro[2.3]hexane-2-carboxylate hydrochloride |
| Canonical SMILES | CCOC(=O)C1CC12CNC2.Cl |
| Topological Polar Surface Area | 52.3 Ų (estimated) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride typically involves multi-step organic reactions. A common route begins with cyclohexanone, which undergoes condensation with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This yields a tricyclic indole intermediate, which is subsequently reduced and functionalized to introduce the spirocyclic framework. The final step involves esterification with ethanol and salt formation using hydrochloric acid to produce the hydrochloride derivative.
Key challenges in synthesis include controlling stereochemistry at the spiro center and minimizing side reactions such as over-reduction or ring-opening. Catalytic hydrogenation and chiral auxiliaries have been employed to enhance enantioselectivity in related azaspiro syntheses .
Industrial Manufacturing
Industrial production utilizes continuous flow reactors to optimize yield and purity. For example, a two-stage continuous system may combine a plug-flow reactor for the initial cyclization step with a stirred-tank reactor for esterification and salt formation. Advanced catalysts, such as palladium on carbon or zeolites, improve reaction efficiency, achieving yields exceeding 80% in pilot-scale trials.
Table 2: Comparison of Synthesis Methods
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 65–70% | 80–85% |
| Reaction Time | 24–48 hours | 4–6 hours |
| Catalyst Loading | 5–10 wt% | 1–2 wt% |
| Purity | ≥95% | ≥98% |
Physicochemical and Reactivity Profiles
Solubility and Stability
The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO: >50 mg/mL) but limited solubility in nonpolar solvents like hexane (<1 mg/mL). Stability studies indicate that the hydrochloride salt remains intact under ambient conditions for over 12 months but degrades in aqueous solutions at pH >8, undergoing hydrolysis to the free carboxylic acid.
Reactivity in Chemical Transformations
The spirocyclic core participates in diverse reactions:
-
Oxidation: Treatment with meta-chloroperbenzoic acid (mCPBA) epoxidizes the cyclohexane ring, forming an epoxide derivative.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the aziridine ring to a secondary amine .
-
Nucleophilic Substitution: The ethyl ester undergoes transesterification with methanol in acidic conditions, yielding the methyl ester analog.
| Compound Class | Target Pathogen | EC₅₀/IC₅₀ | Mechanism of Action |
|---|---|---|---|
| Linezolid analogs | MRSA | 0.5–2 µg/mL | 50S ribosomal binding |
| Spirocyclic sulfonamides | CHIKV | 0.3 µM | nsP2 helicase inhibition |
Future Directions and Challenges
Expanding Therapeutic Applications
Further studies should explore the compound’s pharmacokinetic properties, including oral bioavailability and metabolic stability. Molecular docking simulations could identify potential targets, such as bacterial ribosomes or viral proteases, guiding rational drug design .
Synthetic Chemistry Innovations
Advances in asymmetric catalysis may enable enantioselective synthesis of the spirocyclic core, addressing current limitations in stereochemical control. Additionally, green chemistry approaches, such as photochemical reactions or biocatalysis, could reduce reliance on hazardous reagents like methanesulfonic acid.
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